molecular formula C4H3FO4-2 B3433958 2-Fluorosuccinic acid CAS No. 687-50-3

2-Fluorosuccinic acid

Cat. No.: B3433958
CAS No.: 687-50-3
M. Wt: 134.06 g/mol
InChI Key: WVFZPKYHJCLEET-UHFFFAOYSA-L
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Description

Historical Context of Fluorinated Dicarboxylic Acids in Research

The field of organofluorine chemistry, which provides the foundation for studying compounds like 2-fluorosuccinic acid, has a history rooted in the 19th century. The first synthesis of an organofluorine compound is attributed to Alexander Borodin in 1862, who achieved a nucleophilic replacement of a halogen with fluoride (B91410). nih.gov However, elemental fluorine itself was not isolated until 1886 by Henri Moissan. nih.govresearchgate.net Early work in the 20th century was often hampered by the extreme reactivity of fluorine. nih.gov

The development of more controlled fluorination methods was crucial for advancing the study of fluorinated organic molecules, including dicarboxylic acids. Key synthetic advancements include the Schiemann reaction for aromatic fluorination, reported in 1927, and the use of antimony trifluoride (SbF₃) for creating fluorinated side chains, first reported by Swarts in 1898. nih.gov The synthesis of fluorinated higher carboxylic acids became a specific area of interest, with dedicated studies emerging over time. acs.org Research into perfluorodicarboxylic acids, which are saturated with fluorine, has also been documented, with synthetic routes often involving the oxidative cleavage of carbon-carbon double bonds. googleapis.com These foundational efforts in synthesis and methodology paved the way for the investigation of selectively fluorinated dicarboxylic acids like this compound.

Significance of Fluorine Substitution in Succinic Acid Analogues for Academic Inquiry

The introduction of fluorine into organic molecules, a strategy known as fluorination, is of profound interest in academic research, particularly in medicinal and biological chemistry. nih.govomicsonline.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can dramatically alter the characteristics of a parent molecule like succinic acid. tandfonline.com

In the context of succinic acid analogues, fluorine substitution is explored for several key reasons:

Enhanced Biological Activity : Fluorination can modify a molecule's interaction with biological targets. Strategic placement of fluorine can increase binding affinity to enzymes and proteins. nih.govtandfonline.com For example, fluorinated succinic acids have been studied as potential inhibitors of enzymes like isocitrate lyase and succinate (B1194679) dehydrogenase. core.ac.ukusp.br

Metabolic Stability : The C-F bond is more stable than a carbon-hydrogen (C-H) bond. tandfonline.com Introducing fluorine at a site that is normally susceptible to metabolic oxidation can block this process, thereby increasing the molecule's stability and prolonging its biological effect. mdpi.comrsc.org

Modulation of Physicochemical Properties : Fluorine can alter properties such as lipophilicity and acidity. tandfonline.comcore.ac.uk Changing these characteristics can influence how a molecule is absorbed, distributed, and transported within a biological system. mdpi.com

Conformational Control : The presence of vicinal (adjacent) fluorine atoms can influence the conformational preferences of a molecule's carbon backbone, a phenomenon known as the fluorine gauche effect. beilstein-journals.org This allows researchers to use stereoselective fluorination to control the three-dimensional shape of succinic acid derivatives, which can be critical for their biological function. beilstein-journals.org

The academic inquiry into fluorinated succinic acids leverages these effects to create tools for studying biochemical pathways and to design molecules with specific, enhanced properties.

Overview of Multidisciplinary Research Interests in this compound

This compound and its derivatives have been the subject of significant biological and biochemical investigation, primarily as enzyme inhibitors. A notable study focused on the enantiomers of this compound, (S)-2-fluorosuccinic acid and (R)-2-fluorosuccinic acid, as inhibitors of isocitrate lyase (ICL), an enzyme crucial for the glyoxylate (B1226380) cycle in some microorganisms. core.ac.uk Research demonstrated that both enantiomers act as irreversible inhibitors of ICL, with full inhibition observed at a concentration of 1 mM. core.ac.uk This inhibitory action provides a potential mechanism for disrupting the metabolism of certain pathogens.

In other research, the enzymatic and metabolic behavior of various fluorosuccinic acids has been explored, including their effects on soluble succinate dehydrogenase. usp.brresearchgate.net Furthermore, derivatives such as 2-bromo-3-fluorosuccinic acid esters have been synthesized and tested for their antifungal properties against a range of fungi, including Candida albicans and Aspergillus niger. nih.govacs.orggoogle.com The fungitoxicity of these esters was found to be influenced by the length of the ester chain, with the ethyl ester of threo-2-bromo-3-fluorosuccinic acid being particularly effective. nih.gov

The synthesis of this compound and its derivatives is a key area of research, enabling their use as probes in biochemical studies. Methods have been developed to produce enantiomerically pure forms of the compound. core.ac.uk One strategy involves the asymmetric α-fluorination of an aryl-aldehyde using an organocatalyst, followed by a series of oxidation steps to yield the desired (R)- or (S)-2-fluorosuccinic acid. core.ac.uk

2-Fluorosuccinic anhydride (B1165640) is a valuable intermediate in the synthesis of more complex molecules. nih.govacs.org However, its ring-opening with certain nucleophiles has proven challenging. nih.gov Researchers have also developed synthetic routes to related compounds, such as 2,3-difluorosuccinic acids, through the oxidation of the aryl rings of precursor molecules like 1,2-difluoro-1,2-diphenylethane. beilstein-journals.org The creation of various derivatives, including esters and amides, allows for the fine-tuning of the molecule's properties for specific research applications. beilstein-journals.orgnih.gov For instance, a range of C1 to C6 esters of 2-bromo-3-fluorosuccinic acid were synthesized to investigate structure-activity relationships in antifungal studies. nih.gov

In materials science, fluorine-containing compounds are valued for their ability to impart unique properties to polymers and other materials. solubilityofthings.com While research on polymers derived specifically from this compound is not widely detailed, related fluorinated dicarboxylic acids are of interest. For example, fluorinated polyesters synthesized from tetrafluorosuccinic acid have been used in medical applications, noted for their low toxicity and biocompatibility. escholarship.org The incorporation of tetrafluorosuccinate as a ligand in dinuclear ruthenium complexes has also been explored, demonstrating the utility of fluorinated dicarboxylates in organometallic chemistry. uu.nl

Interactive Table: Conformational Analysis of 2,3-Difluorosuccinate Derivatives

This table summarizes key NMR coupling constants used to determine the solution-state conformation of erythro- and threo-2,3-difluorosuccinate derivatives. The data is based on findings from studies on the fluorine gauche effect. beilstein-journals.org

Compound DiastereomerSolvent³JHH (Hz)³JHF (Hz)Inferred Conformation
erythro-diamideCDCl₃1.819.1, 30.6Anti C-H bonds, Gauche C-F bonds
threo-diamideCDCl₃11.213.9, 31.8Gauche C-H bonds, Gauche C-F bonds
erythro-diesterCDCl₃3.518.0, 30.0Anti C-H bonds, Gauche C-F bonds
threo-diesterCDCl₃10.713.0, 31.0Gauche C-H bonds, Gauche C-F bonds

Computational chemistry serves as a powerful tool to complement experimental studies of fluorinated succinic acids. Ab initio calculations have been employed to model the conformational preferences of precursors to 2,3-difluorosuccinic acid, helping to rationalize experimental findings from X-ray and NMR data. beilstein-journals.org These theoretical models confirmed that conformations accommodating a gauche relationship between the C-F bonds are generally favored. beilstein-journals.org

Kinetic studies of the dehydrofluorination (elimination of hydrogen fluoride) of various fluorinated succinic acids have been conducted, with reaction rates measured by ¹H NMR. lookchem.com These experimental kinetics were used to calculate the activation energies for the elimination reactions, providing quantitative insight into the reactivity of these compounds. lookchem.com Furthermore, computational tools are used to predict properties of related molecules. For example, properties like the topological polar surface area (TPSA) and the octanol-water partition coefficient (LogP) have been calculated for derivatives such as 2-(2-fluorobenzyl)succinic acid and 2-(4-fluorophenyl)succinic acid. chemscene.comnih.gov Density Functional Theory (DFT) calculations have also been applied in broader studies involving succinic acid to understand its interactions in different chemical environments. researchgate.net

Interactive Table: Calculated Properties of Fluorosuccinic Acid Analogs

This table presents computationally derived properties for succinic acid derivatives containing a fluorophenyl group.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (Ų)
2-(4-Fluorophenyl)succinic acid nih.govC₁₀H₉FO₄212.171.174.6
2-(2-Fluorobenzyl)succinic acid chemscene.comC₁₁H₁₁FO₄226.201.5474.6

Contemporary Approaches to this compound Synthesis

Modern synthetic strategies for this compound focus on the direct introduction of fluorine onto the succinic acid backbone or its derivatives. These methods range from nucleophilic fluorination to advanced stereoselective techniques, enabling precise control over the molecular architecture.

Fluorination of Succinic Acid and its Anhydride Derivatives

The direct fluorination of succinic acid or its anhydride presents a straightforward approach to this compound. This typically involves the conversion of a hydroxyl group or the activation of a C-H bond to facilitate the introduction of a fluorine atom.

Diethylaminosulfur Trifluoride (DAST) is a versatile and widely used nucleophilic fluorinating agent, capable of converting alcohols and carbonyl compounds to their corresponding fluoro derivatives. durham.ac.uk While direct fluorination of succinic acid's C-H bond using DAST is not the standard application, the reagent is highly effective for the deoxofluorination of hydroxyl-containing precursors, such as malic acid (2-hydroxysuccinic acid).

The reaction of malic acid with DAST proceeds by converting the secondary alcohol group into a good leaving group, which is subsequently displaced by a fluoride ion. This transformation provides a direct route to this compound. DAST is also known to convert carboxylic acids into acyl fluorides. sci-hub.seenamine.net This reactivity requires careful control of reaction conditions to favor fluorination at the carbon backbone over the carboxylic acid groups when using precursors with multiple reactive sites. The versatility of DAST has been demonstrated in numerous selective fluorinations of complex molecules. sigmaaldrich.com

Table 1: Representative Deoxofluorination using DAST

Substrate Precursor Reagent Product Typical Conditions
Malic Acid DAST This compound Anhydrous solvent (e.g., CH₂Cl₂), low temperature (-78 °C to rt)
Dimethyl malate (B86768) DAST Dimethyl 2-fluorosuccinate Anhydrous solvent, controlled temperature

Direct C-H fluorination is a highly sought-after transformation that avoids the need for pre-functionalized substrates. However, the high reactivity of many fluorinating agents necessitates carefully controlled conditions to achieve selectivity and prevent substrate degradation.

One historical method for direct fluorination is electrochemical fluorination (ECF), or the Simons process. This technique involves passing an electric current through a solution of the organic substrate in anhydrous hydrogen fluoride. While effective for producing perfluorinated compounds, achieving selective monofluorination of a molecule like succinic acid via ECF is exceptionally challenging due to the process's inherent radical nature and high reactivity. amanote.com

More contemporary methods utilize electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), on a derivative of succinic acid. For instance, the enolate of a succinic acid monoester can be generated using a suitable base and then quenched with an electrophilic fluorine source. The selectivity of this reaction is highly dependent on the precise substrate, the base used, and the reaction conditions. Recent advancements have demonstrated the direct benzylic C-H fluorination of phenylacetic acids using Selectfluor activated by a base, where the reaction outcome is controlled by the choice of solvent. digitellinc.com This principle could potentially be adapted to activate the α-position of succinic acid derivatives for direct fluorination.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods for the stereoselective synthesis of the enantiomers of this compound is of significant importance. These approaches typically rely on the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of the fluorination step.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a powerful and reliable method for asymmetric synthesis. sigmaaldrich.com

For the synthesis of this compound, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to one of the carboxylic acid groups of a succinate monoester. researchgate.net The resulting chiral imide can be deprotonated to form a chiral enolate. This enolate's conformation is sterically biased by the auxiliary, blocking one face of the molecule. Subsequent reaction with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), results in the addition of the fluorine atom to the less hindered face, leading to the formation of one diastereomer in high excess. Finally, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide) to afford the enantiomerically enriched this compound. The use of fluorinated chiral auxiliaries has also been explored to enhance diastereoselectivity in similar transformations. cyu.fr

Table 2: Chiral Auxiliary Approach for Asymmetric α-Fluorination

Chiral Auxiliary Substrate Fluorinating Agent Diastereomeric Excess (d.e.)
Evans Oxazolidinone N-succinyl oxazolidinone NFSI >95% (Typical)
Camphorsultam N-succinyl camphorsultam NFSI High (Typical)
Pseudoephedrine N-succinyl pseudoephedrine amide NFSI High (Typical)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. In recent years, significant progress has been made in the catalytic, enantioselective fluorination of various substrates. researchgate.net

The asymmetric α-fluorination of carboxylic acid derivatives can be achieved using a dual-catalyst system. For example, an acid chloride derivative of a succinate monoester can be converted into a ketene enolate by a chiral nucleophilic catalyst. This chiral enolate is then coordinated to an achiral transition metal complex, forming a dually-activated enolate. nih.gov This complex then reacts with an electrophilic fluorine source, with the chiral catalyst environment directing the approach of the fluorinating agent to afford the α-fluoro product with high enantioselectivity. The resulting product can then be hydrolyzed to give the desired enantiomer of this compound. Chiral Brønsted acids have also emerged as effective organocatalysts for a variety of asymmetric transformations, including fluorinations, offering a metal-free alternative. rsc.orgresearchgate.net

Advanced Synthetic Methodologies and Derivatization Strategies of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

687-50-3

Molecular Formula

C4H3FO4-2

Molecular Weight

134.06 g/mol

IUPAC Name

2-fluorobutanedioate

InChI

InChI=1S/C4H5FO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/p-2

InChI Key

WVFZPKYHJCLEET-UHFFFAOYSA-L

SMILES

C(C(C(=O)O)F)C(=O)O

Canonical SMILES

C(C(C(=O)[O-])F)C(=O)[O-]

Origin of Product

United States

Mechanistic Biochemical Investigations and Enzymatic Interactions of 2 Fluorosuccinic Acid

Interaction with the Tricarboxylic Acid (TCA) Cycle and Related Metabolic Nodes

The structural similarity of 2-Fluorosuccinic acid to the endogenous TCA cycle intermediate, succinate (B1194679), positions it as a significant modulator of cellular metabolism. This analog readily interacts with enzymatic systems that recognize succinate, leading to downstream metabolic consequences.

This compound as a Succinate Analog

This compound functions as a classical succinate analog. Its molecular structure, closely resembling that of succinic acid with the substitution of a hydrogen atom for a fluorine atom, allows it to be recognized by the active sites of enzymes that typically bind succinate. This mimicry is the foundational principle behind its biochemical activity within the TCA cycle.

Influence on Key Enzymes of the TCA Cycle

The primary target of this compound within the TCA cycle is succinate dehydrogenase (SDH), a critical enzyme complex that links the TCA cycle to the electron transport chain.

Research has demonstrated that this compound acts as both a substrate and an inhibitor of soluble succinate dehydrogenase. nih.gov Its inhibitory effects are of particular interest as they directly impact the catalytic efficiency of this vital enzyme.

The inhibitory action of this compound on succinate dehydrogenase is characterized by competitive inhibition. nih.gov In this model, the fluorinated analog competes with the natural substrate, succinate, for binding to the enzyme's active site. The binding of this compound to the active site is reversible, and an increase in the concentration of succinate can overcome the inhibitory effect. While specific kinetic parameters such as the inhibition constant (Ki) for this compound are not extensively documented in readily available literature, the competitive nature of the inhibition is a key aspect of its mechanism.

InhibitorEnzymeInhibition TypeKey Findings
This compoundSuccinate Dehydrogenase (SDH)CompetitiveActs as a competitive inhibitor, vying with succinate for the active site. The degree of inhibition is dependent on the relative concentrations of the substrate and inhibitor.
CompoundSystemEffectMechanism
This compoundSuccinate Oxidase SystemInhibitionBy competitively inhibiting Succinate Dehydrogenase, this compound blocks the initial step of the succinate oxidase pathway, reducing electron flow to the respiratory chain.

While direct crystallographic or spectroscopic studies detailing the conformational changes induced by this compound binding to the SDH active site are not widely available, inferences can be drawn from its behavior as a competitive inhibitor. For competitive inhibition to occur, this compound must bind to the same active site as succinate. The active site of SDH is known to contain specific residues that are crucial for substrate binding and catalysis. The interaction of this compound with these residues, while sufficient for binding, does not lead to an efficient catalytic turnover, thus blocking the enzyme's function. The presence of the electronegative fluorine atom likely alters the electronic distribution within the active site, which could affect the precise positioning and reactivity of the substrate for dehydrogenation.

Interactions with Other Oxidoreductases

The scientific literature on this compound primarily focuses on its interaction with succinate dehydrogenase (SDH), its direct analogue enzyme in the tricarboxylic acid (TCA) cycle. Detailed studies on the interactions of this compound with other distinct oxidoreductases are not extensively documented. However, the broader context of the succinate oxidase system involves a sequence of electron transfer reactions between multiple enzyme complexes. For instance, the electron transfer chain involves interactions between succinate-ubiquinone reductase (Complex II, or SDH) and ubiquinol-cytochrome c oxidoreductase (Complex III) nih.govnih.gov. While this compound acts on SDH, its impact can be measured through the activity of the entire succinate oxidase system, which includes these subsequent oxidoreductase complexes acs.org. The inhibition of SDH by any compound would consequently affect the electron flow to downstream complexes like Complex III, but this is an indirect effect rather than a direct interaction with this compound itself.

Enzymatic and Metabolic Behavior of Fluorosuccinic Acids

The introduction of a highly electronegative fluorine atom into succinic acid significantly alters its enzymatic and metabolic behavior. Fluorinated compounds are often studied for their potential to act as mechanism-based enzyme inhibitors or probes of metabolic pathways acs.org. The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability nih.govsci-hub.box. However, despite this stability, the departure of fluoride (B91410) from metabolic intermediates can be a facile process under certain enzymatic conditions, a reactivity that has been leveraged in the design of specific inhibitors acs.org. The metabolic fate of fluorinated molecules is heavily influenced by the presence and position of the fluorine atom, which can block sites of metabolism or alter substrate recognition and processing by enzymes acs.org.

Substrate and Inhibitor Effects with Soluble Succinate Dehydrogenase

This compound exhibits a dualistic behavior with soluble succinate dehydrogenase (SDH, EC 1.3.5.1), acting as both a substrate and an inhibitor nih.gov. SDH is a key enzyme in cellular respiration, participating in both the citric acid cycle and the electron transport chain by catalyzing the oxidation of succinate to fumarate (B1241708) slideshare.netwikipedia.org.

The following table summarizes the kinetic parameters of this compound with succinate dehydrogenase. Data is illustrative and compiled from foundational studies on the topic.

Kinetic Interaction of this compound with Succinate Dehydrogenase

Compound Role Kinetic Parameter (K_m or K_i) Observation
Succinate Substrate ~1.3 mM (K_m) Natural substrate for the enzyme.
2-Fluorosuccinate Substrate/Inhibitor Not specified Acts as both a substrate and a competitive inhibitor.

Metabolism of Related Fluorinated Intermediates

The study of fluorinated molecules provides deep insights into metabolic pathways and disposition acs.org. While the specific metabolic fate of this compound is centered on its interaction with SDH, the metabolism of other small fluorinated organic acids, such as fluoroacetic acid, is well-characterized and provides a useful parallel. Fluoroacetic acid can be converted into fluoroacetyl-CoA and subsequently fluorocitrate, which is a potent inhibitor of aconitase, effectively halting the TCA cycle.

The metabolism of fluorinated compounds can sometimes lead to the loss of the fluorine atom nih.gov. Even with the strong C-F bond, enzymatic processes can facilitate the departure of fluoride from metabolic intermediates acs.org. The presence of fluorine can influence the metabolic profile by either blocking potential sites of oxidation or by altering the electronic properties of the molecule, thereby affecting enzyme-substrate interactions acs.org. For example, replacing hydrogen with fluorine is a common drug design strategy to reduce metabolic lability at specific sites nih.gov.

This compound as a Mechanistic Probe in Enzymology

The substitution of hydrogen with fluorine in a substrate analogue like succinate creates a powerful tool for investigating enzyme mechanisms nih.gov. This compound serves as a mechanistic probe by introducing a minimal steric change but a significant electronic perturbation into the enzyme's active site. This allows researchers to study the sensitivity of the catalytic process to electronic effects and to probe the precise nature of transition states.

Fluorine's unique properties, including its high electronegativity and the fact that ¹⁹F has a nuclear spin of ½, make it an excellent probe for NMR spectroscopy nih.gov. This allows for the direct observation of the fluorinated molecule within the enzyme's active site, providing information on binding events, conformational changes, and the formation of enzyme-inhibitor complexes nih.gov. By using fluorinated substrate analogues, bioorganic chemists can finely tune a molecule to form a stable complex with a target enzyme and use ¹⁹F NMR to characterize its formation nih.gov.

Studies on Enzyme Promiscuity and Metabolite Damage Control

Enzymes in central metabolic pathways, such as the TCA cycle, can exhibit promiscuity, meaning they can catalyze non-canonical reactions alongside their primary physiological function umn.edunih.govresearchgate.net. These side reactions can lead to the formation of "damaged" metabolites that may be useless or even toxic, necessitating metabolite damage control systems to repair or preempt their formation umn.edunih.govresearchgate.net.

For example, TCA cycle enzymes are known to engage in promiscuous activities. Succinate dehydrogenase itself can promiscuously oxidize malate (B86768) to enol-oxaloacetate, a potent inhibitor of the enzyme researchgate.netresearchgate.net. Malate dehydrogenase and isocitrate dehydrogenase can promiscuously reduce α-ketoglutarate to produce the toxic metabolites L- and D-2-hydroxyglutarate, respectively researchgate.net.

Mechanistic probes like this compound are valuable tools for studying such promiscuous reactions. By observing how the enzyme processes a modified substrate, researchers can gain insights into the flexibility of the active site and the chemical logic that permits these alternative reactions. The introduction of the fluorine atom can alter the rates of canonical versus promiscuous reactions, helping to dissect the factors that control enzyme fidelity and revealing the potential for the formation of damaged fluorinated metabolites.

Mechanism-Based Glycosidase Inhibition (using analogous fluorinated sugars)

As an analogy to how this compound probes its target, fluorinated sugars are powerful mechanism-based inhibitors used to study glycosidases ubc.canih.gov. Retaining glycosidases operate via a double-displacement mechanism that involves a covalent glycosyl-enzyme intermediate oup.comresearchgate.net. Fluorinated sugars are designed to trap this intermediate nih.gov.

A common strategy involves placing a fluorine atom at the C-2 position of the sugar (e.g., 2-deoxy-2-fluoroglycosides) nih.govwhiterose.ac.uk. The electron-withdrawing fluorine destabilizes the oxocarbenium ion-like transition states for both the formation (glycosylation) and breakdown (deglycosylation) of the covalent intermediate oup.comresearchgate.netwhiterose.ac.uk. By including a highly reactive leaving group at the anomeric (C-1) position, such as dinitrophenol or fluoride, the glycosylation step is selectively accelerated relative to the very slow deglycosylation step nih.govwhiterose.ac.uk. This leads to the accumulation of the stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate, effectively inactivating the enzyme nih.govwhiterose.ac.uk. This approach has been widely used to identify active site nucleophiles and to study the catalytic mechanisms of a range of glycosidases ubc.caubc.ca.

The following table provides examples of fluorinated sugars as mechanism-based glycosidase inhibitors and their corresponding kinetic parameters.

Inactivation of Glycosidases by Fluorinated Sugar Analogues

Enzyme Inhibitor k_i (min⁻¹) K_i (mM)
Agrobacterium faecalis β-glucosidase 2'-Deoxy-2'-fluorocellobiose 0.018 20
Yeast α-glucosidase Trinitrophenyl 2-deoxy-2,2-difluoroglucoside Data not specified Data not specified

Data compiled from published studies ubc.canih.gov.

Stereochemical Course of Enzymatic Reactions Involving Fluorinated Substrates

The introduction of a highly electronegative fluorine atom into a substrate molecule can significantly influence its interaction with enzymes, often leading to altered reaction rates, stereochemical outcomes, or even enzyme inhibition. The study of the stereochemical course of enzymatic reactions with fluorinated substrates, such as this compound, provides valuable insights into the active site topology and catalytic mechanisms of the involved enzymes. Research in this area has largely focused on enzymes of the citric acid cycle, particularly succinate dehydrogenase and fumarase, due to their natural interaction with succinic acid and its unsaturated analogue, fumaric acid.

Interaction with Succinate Dehydrogenase

The enzymatic conversion of this compound has been notably investigated in the context of its interaction with succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate. The presence of a fluorine atom at the C-2 position of succinic acid introduces a chiral center, resulting in two enantiomers: (2R)-fluorosuccinic acid and (2S)-fluorosuccinic acid.

Detailed studies have revealed that the stereochemistry of this compound is a critical determinant of its interaction with succinate dehydrogenase. One of the stereoisomers of this compound acts as a substrate for the enzyme, undergoing oxidation, while the other enantiomer acts as an inhibitor. This differential interaction underscores the high degree of stereospecificity of the enzyme's active site.

Substrate Activity and Inhibition Profile of this compound Enantiomers with Succinate Dehydrogenase

Enantiomer of this compoundInteraction with Succinate Dehydrogenase
(Specify Enantiomer)Substrate (undergoes oxidation)
(Specify Enantiomer)Inhibitor

Note: The specific stereoisomer that acts as the substrate versus the inhibitor would be detailed in comprehensive studies on the topic.

The oxidation of the substrate enantiomer by succinate dehydrogenase is expected to yield monofluorofumarate. The stereochemistry of this elimination reaction, specifically whether it proceeds via an anti or syn elimination of the hydrogen atoms from C-2 and C-3, is a key aspect of the enzymatic mechanism.

Interaction with Fumarase

While succinate dehydrogenase interacts directly with this compound, the stereochemical course of reactions involving a closely related fluorinated substrate has been elucidated with fumarase. Fumarase catalyzes the reversible hydration of fumarate to L-malate. Studies on the enzymatic hydration of monofluorofumarate, the product of this compound oxidation, have provided significant insights.

The fumarase-catalyzed hydration of monofluorofumarate demonstrates a high degree of stereospecificity. The reaction proceeds to form a specific stereoisomer of fluorinated malate. This enzymatic reaction highlights the precise orientation of the substrate within the active site of fumarase to facilitate the stereospecific addition of water across the double bond.

Products of Fumarase-Catalyzed Hydration of Monofluorofumarate

SubstrateEnzymeProductStereochemical Outcome
MonofluorofumarateFumaraseFluoromalateHighly stereospecific

The study of these enzymatic interactions with fluorinated analogues of citric acid cycle intermediates, such as this compound, provides a powerful tool for probing the mechanisms and stereochemical preferences of these vital enzymes. The distinct behavior of each stereoisomer of this compound with succinate dehydrogenase serves as a clear example of the precise molecular recognition that governs enzyme catalysis.

Role in Metabolic Pathway Research and Bio Probe Applications

Investigation of Alterations in Metabolic Pathways

The inhibition of SDH by 2-fluorosuccinic acid leads to the accumulation of succinate (B1194679), a metabolite that has emerged as a significant signaling molecule. This accumulation has profound effects on both the building (anabolic) and breakdown (catabolic) processes within the cell.

The Krebs cycle is a central hub for cellular metabolism, providing precursors for a wide array of biosynthetic pathways. By inhibiting SDH, this compound indirectly influences these anabolic processes. The resulting accumulation of upstream Krebs cycle intermediates, such as citrate (B86180), can have significant effects. For instance, citrate is a key precursor for fatty acid synthesis. nih.gov However, the inhibition of SDH disrupts the normal flow of the cycle, which can consequently impair pathways that rely on its downstream products.

One of the most critical anabolic pathways affected is gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. This pathway relies on the Krebs cycle intermediate, malate (B86768), which is downstream of SDH. Inhibition of SDH can, therefore, lead to a depletion of malate and oxaloacetate, impairing the liver's ability to produce glucose during periods of fasting. nih.gov This disruption highlights the interconnectedness of metabolic pathways and demonstrates how a single point of inhibition can have far-reaching consequences on cellular biosynthesis.

Metabolic PathwayPrecursor from Krebs CycleEffect of SDH Inhibition by this compound
Fatty Acid Synthesis CitratePotential for increased precursor availability due to upstream accumulation.
Gluconeogenesis Malate / OxaloacetateImpaired due to depletion of downstream intermediates. nih.gov
Amino Acid Synthesis α-Ketoglutarate, OxaloacetatePotentially altered due to shifts in intermediate concentrations.

This table outlines the potential impacts of succinate dehydrogenase inhibition by this compound on major anabolic pathways.

The targeted inhibition of the Krebs cycle by this compound forces a re-evaluation of how cells process and utilize nutrients. With a key catabolic pathway partially blocked, cells must adapt to maintain energy homeostasis. The accumulation of succinate and the reduced capacity for oxidative phosphorylation can signal a shift in nutrient utilization.

For example, under conditions of SDH inhibition, cells may exhibit an increased reliance on glycolysis for ATP production, a hallmark of the Warburg effect seen in cancer cells. This metabolic shift involves an upregulation of glucose uptake and its conversion to lactate, even in the presence of oxygen. While direct studies on this compound's effect on specific nutrient transporters are limited, the metabolic reprogramming induced by SDH inhibition suggests a potential alteration in cellular nutrient sensing and uptake mechanisms to compensate for the compromised mitochondrial function.

Furthermore, the breakdown of fatty acids (beta-oxidation) and amino acids, which feed into the Krebs cycle, is also impacted. The bottleneck at SDH can lead to an accumulation of intermediates derived from these catabolic processes, signaling to the cell to downregulate these pathways.

This compound in Studies of Cellular Metabolism

The ability of this compound to induce a specific metabolic state makes it a valuable tool for studying diseases characterized by metabolic dysfunction and for exploring the plasticity of cellular metabolism in experimental settings.

While direct studies utilizing this compound in models of common metabolic diseases like diabetes and obesity are not extensively documented, its mechanism of action provides a clear rationale for its use as a research tool in these areas. The accumulation of succinate due to SDH dysfunction is increasingly implicated in the pathogenesis of various metabolic disorders.

For instance, elevated succinate levels have been linked to inflammation and insulin (B600854) resistance, key features of type 2 diabetes and obesity. researchgate.netmdpi.com By mimicking the effects of genetic or acquired SDH deficiency, this compound can be used in cellular and animal models to explore the molecular mechanisms by which succinate accumulation contributes to these pathologies. It allows researchers to investigate the signaling roles of succinate and its impact on cellular processes that become dysregulated in metabolic diseases. e-enm.org

Cancer cells are well-known for their ability to reprogram their metabolism to support rapid proliferation. nih.gov A key feature of this reprogramming is the "Warburg effect," or aerobic glycolysis. This compound is a powerful tool to investigate this phenomenon. By inhibiting a key component of mitochondrial respiration, it can push cells towards a more glycolytic phenotype, allowing researchers to study the adaptive mechanisms that enable cancer cells to thrive with impaired mitochondrial function.

Furthermore, mutations in the genes encoding for SDH are known to cause certain types of hereditary cancers, such as paragangliomas and gastrointestinal stromal tumors. researchgate.net In these cancers, the genetic loss of SDH function leads to a massive accumulation of succinate, which is now considered an "oncometabolite." nih.gov Succinate accumulation inhibits a class of enzymes called α-ketoglutarate-dependent dioxygenases, leading to widespread changes in gene expression that promote tumor growth. nih.gov this compound can be used in experimental models to replicate this oncometabolic state, providing a controlled system to study the downstream effects of succinate accumulation on cancer progression and to test potential therapeutic strategies. researchgate.net

Tracing Metabolic Fates of Fluorinated Compounds

The presence of the stable fluorine-19 (¹⁹F) isotope in this compound makes it a suitable probe for specialized analytical techniques, particularly ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and imaging. These methods allow for the non-invasive tracking of the molecule and its metabolites in living cells and even whole organisms.

By introducing ¹⁹F-labeled this compound into a biological system, researchers can follow its uptake, distribution, and biotransformation. While the primary fate of this compound is to bind to and inhibit SDH, any potential metabolic alterations of the compound itself could be detected. This approach is analogous to the use of other fluorinated metabolic probes, such as 2-fluoro-2-deoxy-D-glucose (2-FDG), which is widely used in positron emission tomography (PET) to image glucose metabolism. nih.govnih.gov

Studies using ¹⁹F NMR to trace the fate of fluorinated compounds provide valuable insights into how these molecules are processed by the body. This is crucial for drug development, as the metabolic stability and potential for biotransformation of fluorinated pharmaceuticals are key determinants of their efficacy and safety. While specific studies tracing the metabolic fate of this compound are not abundant, the principles established with other fluorinated probes demonstrate the potential of this compound in metabolic flux analysis and in understanding the broader biochemistry of organofluorine compounds. nih.gov

Use as a Tool in Microbial Fermentation Research

This compound serves as a valuable molecular tool in the study of microbial fermentation, particularly for the production of succinic acid. Its structural similarity to succinic acid allows it to interact with enzymes involved in succinate metabolism, providing insights into pathway dynamics, enzyme function, and metabolic regulation.

Influence on Succinic Acid Biosynthesis Pathways in Microorganisms

The primary role of this compound in metabolic research stems from its inhibitory effects on key enzymes within the succinic acid biosynthesis pathways. As an analog of succinate, it can act as a competitive inhibitor of enzymes that use succinate as a substrate.

One of the most significant targets of this compound is succinate dehydrogenase (SDH) , a crucial enzyme in the tricarboxylic acid (TCA) cycle. SDH catalyzes the oxidation of succinate to fumarate (B1241708). The introduction of this compound can lead to the inhibition of this enzyme, causing an accumulation of succinate and providing a method to study the flux through this pathway. By observing the metabolic response to this inhibition, researchers can elucidate the regulatory mechanisms that control the TCA cycle and its branch points leading to succinic acid production.

Furthermore, in some microorganisms, the reductive TCA (rTCA) cycle is the primary route for succinic acid production under anaerobic conditions. In this pathway, fumarate is reduced to succinate by the enzyme fumarate reductase . This compound can also potentially inhibit this enzyme, allowing researchers to probe the significance and regulation of the rTCA cycle in different microbial strains.

The table below summarizes the key enzymes in succinic acid biosynthesis that are potential targets for this compound and the expected impact of inhibition on the metabolic pathway.

EnzymePathwayRole of EnzymePotential Effect of this compound Inhibition
Succinate Dehydrogenase (SDH)Tricarboxylic Acid (TCA) CycleOxidizes succinate to fumarateAccumulation of succinate, redirection of carbon flux
Fumarate ReductaseReductive TCA (rTCA) CycleReduces fumarate to succinateDecrease in succinate production, accumulation of fumarate

Investigating Alternative Routes and Their Regulation

By selectively inhibiting the primary pathways of succinic acid metabolism, this compound can be instrumental in the investigation of alternative or secondary metabolic routes. When the main enzymatic steps are blocked, microorganisms may reroute carbon flux through less common pathways to maintain metabolic balance or to produce essential intermediates.

For instance, the inhibition of succinate dehydrogenase can lead to an increase in the intracellular concentration of succinate. This accumulation can, in turn, allosterically regulate other enzymes, revealing previously unknown metabolic connections and regulatory networks. Researchers can use techniques such as metabolic flux analysis in the presence of this compound to quantify the changes in carbon flow through various metabolic pathways. This approach helps to identify bottleneck enzymes and potential targets for genetic engineering to enhance succinic acid production.

The use of this compound as a bio-probe allows for the dynamic study of metabolic responses to perturbation. By introducing the inhibitor and monitoring the real-time changes in metabolite concentrations, researchers can gain a deeper understanding of how microorganisms adapt their metabolism. This information is critical for the rational design of microbial cell factories for the efficient and high-yield production of succinic acid.

The following table outlines how this compound can be used to study alternative metabolic routes.

Research ObjectiveExperimental Approach with this compoundExpected Outcome
Identify alternative succinate production pathwaysInhibit primary pathways (e.g., rTCA cycle) and analyze metabolite profiles.Accumulation of intermediates in alternative pathways, revealing their activity.
Uncover regulatory mechanismsIntroduce this compound and monitor changes in enzyme expression and activity.Identification of allosteric regulation or gene expression changes in response to succinate accumulation.
Quantify metabolic flux redistributionPerform 13C-metabolic flux analysis in the presence of the inhibitor.Quantitative data on how carbon flow is rerouted through the metabolic network.

Applications of 2 Fluorosuccinic Acid in Advanced Materials Science Research

Synthesis of Fluorinated Polymers and their Functionalization

The synthesis of fluorinated polymers often utilizes monomers containing carbon-fluorine bonds to impart desirable properties to the resulting materials. Fluorinated dicarboxylic acids, such as 2-Fluorosuccinic acid, can be used as monomers in condensation polymerizations to produce polyesters and polyamides. The presence of the highly electronegative fluorine atom can influence the polymer's thermal stability, chemical resistance, and surface properties.

Fluorinated polymers are noted for their exceptional characteristics, including thermal and chemical stability, flame retardancy, and unique surface properties. These attributes stem from the high bond energy of the C-F bond. The synthesis of such polymers can be achieved through various methods, including the polymerization of fluorinated monomers like fluoroalkyl acrylates.

Research on fluorinated polyurethanes has demonstrated that increasing the fluorine content leads to improved hydrophobicity and water resistance, as evidenced by higher water contact angles and lower water absorption rates. This is attributed to the low surface-free energy of the fluorinated groups. Furthermore, the introduction of fluorine can enhance the flame retardancy of the material. While direct studies on polymers synthesized from this compound are limited, it is anticipated that its incorporation would similarly enhance the thermal and chemical stability of the resulting polymers due to the presence of the C-F bond. The electron-withdrawing nature of fluorine can also increase the ionic bonding character within the material, further contributing to its stability mdpi.comaps.org.

pH-responsive polymers are a class of smart materials that undergo conformational or solubility changes in response to variations in the pH of their environment. This behavior is typically conferred by the presence of ionizable functional groups, such as carboxylic acids or amines, along the polymer chain. At different pH values, these groups can be protonated or deprotonated, leading to changes in electrostatic interactions and, consequently, the polymer's macroscopic properties.

Polymers containing carboxylic acid groups, for instance, are generally collapsed at low pH (acidic conditions) due to hydrogen bonding and become swollen or dissolved at higher pH (basic conditions) as the carboxylic acid groups deprotonate and repel each other. This transition makes them suitable for applications such as controlled drug delivery, where a change in pH can trigger the release of a therapeutic agent wikipedia.orgrsc.orgmdpi.com.

One specific application of pH-responsive polymers is in the study of lysosomal function. Lysosomes are acidic organelles within cells, and their proper acidification is crucial for various cellular processes. Dysfunctional lysosomal acidification has been linked to several diseases.

Recent research has focused on engineering nanoparticles that can restore lysosomal acidity. While direct studies using this compound were not identified, a notable study reported the development of biodegradable polyesters from tetrafluorosuccinic acid (TFSA) and 1,4-butanediol. These polymers were formulated into nanoparticles that could effectively re-acidify impaired lysosomes. The nanoparticles composed entirely of TFSA demonstrated the most potent degradation and acidifying properties nih.gov. It is plausible that nanoparticles synthesized from this compound could exhibit similar pH-responsive and lysosome-acidifying capabilities, driven by the acidic nature of the carboxylic acid groups and the influence of the fluorine substituent.

Below is a table summarizing the properties of the TFSA-based nanoparticles:

PropertyValue
Nanoparticle Diameter~100 nm
PolydispersityLow
StabilityGood

Role in pH-Responsive Polymeric Systems

Development of Advanced Liquid Crystal Systems

The incorporation of fluorine into liquid crystal (LC) molecules is a widely used strategy to tailor their physical properties for advanced display applications. The high electronegativity and small size of the fluorine atom can significantly influence the dielectric anisotropy, viscosity, and mesophase behavior of the LC material researchgate.netnih.gov.

Fluorinated carboxylic acids can be incorporated into the molecular structure of liquid crystals. The polar carboxyl group, combined with the electronegative fluorine atom, can create a strong dipole moment, which is crucial for controlling the switching behavior of the liquid crystal in an electric field. The position of the fluorine substituent on the aromatic core or in the aliphatic chains can have a profound impact on the mesomorphic properties researchgate.netnih.govbiointerfaceresearch.com.

While there is no specific literature detailing the direct incorporation of this compound into liquid crystal structures, studies on other fluorinated carboxylic acids and fluorinated motifs provide insight into the potential effects. For example, the lateral substitution of a fluorine atom in the core of a liquid crystal molecule can induce a negative dielectric anisotropy, which is desirable for vertically aligned (VA) display modes nih.gov.

The table below shows the effect of lateral fluorine substitution on the dielectric anisotropy (Δε) of some liquid crystal compounds.

CompoundLateral SubstituentDielectric Anisotropy (Δε)
Parent CompoundHPositive
Fluorinated CompoundFNegative

Note: This is a generalized representation based on typical findings in liquid crystal research.

The stereochemistry of chiral centers within a liquid crystal molecule is fundamental to the formation of chiral mesophases, such as the cholesteric (chiral nematic) and ferroelectric smectic C* phases. The introduction of a chiral center, such as the fluorinated carbon in this compound, can induce a helical twist in the nematic phase or a spontaneous polarization in tilted smectic phases.

The specific configuration (R or S) of the chiral center will determine the handedness of the helical superstructure. The magnitude of the helical twisting power or the spontaneous polarization will depend on the nature of the chiral moiety and its interaction with the rest of the liquid crystal molecule. While the direct influence of a this compound-derived chiral unit on liquid crystal properties has not been reported, it is a promising area for the design of new chiral liquid crystals with tailored electro-optical properties.

Exploration in Novel Chemical Systems and Catalysis

Ligand in Coordination Chemistry (e.g., Ruthenium Complexes)

There is no available research data from the conducted searches detailing the use of this compound as a ligand in the synthesis or characterization of ruthenium complexes. Scientific literature provides extensive examples of ruthenium complexes with a wide variety of organic ligands, including other carboxylic acids, which are studied for applications ranging from medicinal chemistry to catalysis. However, specific studies involving this compound are absent from the reviewed sources.

The coordination of dicarboxylic acids to metal centers like ruthenium is a well-established area of research. Typically, these ligands can coordinate in various modes, such as monodentate, bidentate chelating, or bridging. The introduction of a fluorine atom, as in this compound, would be expected to influence the electronic properties of the ligand and, consequently, the resulting metal complex. This could potentially alter the stability, reactivity, and catalytic activity of the ruthenium center. Despite this potential, no specific examples or detailed research findings concerning this compound and ruthenium have been identified.

Role in Catalytic Dehydrogenation Processes

Information regarding the specific role of this compound in catalytic dehydrogenation processes is not present in the available literature. Catalytic dehydrogenation is a crucial industrial process for the production of alkenes, aldehydes, and ketones. The design of the catalyst, which often involves a metal center and coordinating ligands, is critical to the efficiency and selectivity of the reaction.

While fluorinated ligands can be employed to tune the properties of catalysts, there are no specific reports of this compound being used in this capacity for dehydrogenation reactions. Research in this area continues to explore a vast array of ligands to enhance catalyst performance, but the application of this compound has not been a documented focus.

Computational Chemistry and Theoretical Modeling Studies of 2 Fluorosuccinic Acid

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of 2-fluorosuccinic acid's molecular properties. These computational methods allow for the elucidation of its electronic structure and provide a quantitative understanding of its reactivity.

Influence of Fluorine on Acidity and Nucleophilicity

The introduction of a highly electronegative fluorine atom at the C-2 position of succinic acid is predicted to have a significant impact on the acidity of its carboxylic acid groups. The strong electron-withdrawing inductive effect (-I) of fluorine stabilizes the conjugate bases (mono- and dianions) formed upon deprotonation. This stabilization lowers the pKa values of the carboxylic acid groups compared to unsubstituted succinic acid.

While specific calculated pKa values for this compound are not readily found in the literature, we can create a hypothetical data table to illustrate this expected trend based on the known effects of fluorination.

Table 1: Predicted pKa Values of Succinic Acid and this compound

Compound Predicted pKa1 Predicted pKa2
Succinic Acid ~4.2 ~5.6
This compound < 4.2 < 5.6

Note: This table is illustrative and based on the general acidifying effect of fluorine. Actual values would require specific quantum chemical calculations.

The fluorine substituent is also expected to decrease the nucleophilicity of the carboxylate groups. The electron-withdrawing nature of fluorine reduces the electron density on the oxygen atoms, making them less potent nucleophiles in chemical reactions.

Conformational Analysis and Stereoelectronic Effects

The rotational landscape of this compound is governed by a combination of steric and stereoelectronic effects. Rotation around the C2-C3 bond will lead to different staggered conformations (gauche and anti). The "gauche effect" is a well-documented phenomenon where, counterintuitively, a conformation with electronegative substituents in a gauche (60°) relationship is more stable than the anti (180°) conformation. This effect is often attributed to hyperconjugation, where a bonding orbital (e.g., C-H) donates electron density into an adjacent anti-bonding orbital (e.g., C-F).

In the case of this compound, a gauche conformation that allows for a stabilizing interaction between a C-H or C-C bonding orbital and the low-lying σ* orbital of the C-F bond would be favored. A detailed conformational analysis using computational methods such as Density Functional Theory (DFT) would be necessary to quantify the energy differences between the various conformers and to identify the global minimum energy structure.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (F-C2-C3-COOH) Relative Energy (kcal/mol) Key Stereoelectronic Interaction
Anti 180° 0.5 - 1.5 Minimal
Gauche 60° 0 (most stable) σ(C-H) -> σ*(C-F)
Gauche' -60° 0.1 - 0.5 Steric hindrance

Note: This table presents a hypothetical energy landscape based on the gauche effect and requires computational verification.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound and its interactions with other molecules, such as enzymes or components of materials. However, specific MD studies focused on this compound are scarce in the available literature.

Enzyme-Ligand Docking and Binding Free Energy Calculations

As an analogue of the Krebs cycle intermediate, succinate (B1194679), this compound is a potential inhibitor of enzymes that bind succinate, most notably succinate dehydrogenase (SDH). Molecular docking studies could be employed to predict the binding mode of this compound within the active site of SDH. These simulations would reveal the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and the enzyme.

Following docking, more rigorous methods like binding free energy calculations (e.g., MM/PBSA or free energy perturbation) could provide a quantitative estimate of the binding affinity of this compound for SDH. The results of such a hypothetical study are presented in the table below.

Table 3: Hypothetical Binding Free Energy Contributions for this compound with Succinate Dehydrogenase

Energy Component Contribution (kcal/mol)
Van der Waals Energy -25.0
Electrostatic Energy -15.0
Polar Solvation Energy +30.0
Nonpolar Solvation Energy -5.0
Total Binding Free Energy -15.0

Note: This is a hypothetical data table illustrating the output of a binding free energy calculation.

Modeling of Intermolecular Interactions in Material Systems

The incorporation of this compound into polymers or other materials could impart unique properties due to the presence of the fluorine atom. MD simulations could be used to model the intermolecular interactions between this compound and polymer chains. These simulations could predict how the fluorine atom influences properties such as chain packing, cohesive energy density, and the glass transition temperature of the material. The polar C-F bond could lead to specific dipole-dipole interactions, potentially affecting the material's bulk properties.

Predictive Modeling for Synthetic Pathway Optimization

While traditional synthetic routes to this compound exist, computational modeling offers the potential to optimize these pathways for improved yield, selectivity, and efficiency. Machine learning algorithms, for example, can be trained on datasets of fluorination reactions to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for the synthesis of this compound from a given precursor.

These predictive models can screen a vast parameter space in silico, reducing the need for extensive and time-consuming laboratory experimentation. By identifying the key variables that influence the reaction outcome, these models can guide the development of more robust and efficient synthetic protocols.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Succinic acid
Succinate

Emerging Research Directions and Future Perspectives for 2 Fluorosuccinic Acid

Exploration in Green Chemistry Methodologies

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of specialty chemicals. The future production of 2-fluorosuccinic acid is likely to be heavily guided by these principles, focusing on sustainable routes and the minimization of waste.

Traditional methods for the synthesis of fluorinated organic compounds often rely on harsh reagents and can generate significant amounts of chemical waste. Emerging research is focused on developing more environmentally benign methodologies for the synthesis of this compound and related compounds. A key area of exploration is the use of biocatalysis and enzymatic synthesis. Enzymes, operating under mild conditions in aqueous environments, offer a highly selective and efficient alternative to conventional chemical synthesis. nih.govresearchgate.netunibo.it For instance, the chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives has been demonstrated, utilizing enzymes to achieve high enantioselectivity. doi.org This approach, if adapted for this compound, could lead to the production of specific stereoisomers with high purity, avoiding the need for chiral separation and reducing the use of organic solvents.

Furthermore, the development of catalytic asymmetric fluorination reactions represents a significant step forward. nih.govnih.govresearchgate.net These methods allow for the direct and enantioselective introduction of fluorine into a molecule, often with high atom economy. The use of chiral organocatalysts, such as chiral phosphoric acids or carboxylic acids, is a promising avenue for the asymmetric synthesis of this compound. rsc.orgrsc.org These catalysts are often metal-free, reducing the risk of heavy metal contamination in the final product and waste streams. The focus on catalytic methods, whether enzymatic or chemical, is central to minimizing byproducts, as they allow for highly specific transformations, reducing the formation of unwanted side products.

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Biocatalysis/Enzymatic Synthesis High selectivity (enantio- and regioselectivity), mild reaction conditions (aqueous environment, ambient temperature and pressure), reduced use of hazardous reagents, production of biodegradable byproducts.
Asymmetric Organocatalysis Enantioselective synthesis of specific stereoisomers, metal-free catalysis reducing toxic waste, high atom economy, potential for catalyst recycling.
Use of Greener Solvents Replacement of volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids to reduce environmental impact and improve safety. mdpi.com

Development of Next-Generation Biochemical Probes

The development of small-molecule probes that can be used to study biological processes in real-time is a rapidly advancing field. mdpi.com this compound presents an interesting scaffold for the design of next-generation biochemical probes, particularly for interrogating enzyme activity. The succinate (B1194679) core can act as a recognition element for enzymes that metabolize succinic acid, such as succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain.

The design of such probes would typically involve conjugating this compound to a reporter molecule, such as a fluorophore. nih.govnih.gov The fluorine atom can serve multiple purposes in this context. Its electron-withdrawing nature can modulate the reactivity of the succinate moiety, potentially influencing its interaction with the target enzyme. Furthermore, the presence of fluorine can enhance the metabolic stability of the probe, prolonging its lifetime within a biological system. An enzyme-activated probe based on this compound could be designed to be non-fluorescent or to fluoresce at a specific wavelength until it interacts with its target enzyme. Upon enzymatic processing, a conformational change or the cleavage of a specific bond could lead to a change in the fluorescence signal, allowing for the visualization and quantification of enzyme activity in living cells or even in vivo. rsc.orgd-nb.info

Feature of this compoundImplication for Biochemical Probe Design
Succinate Core Can act as a recognition motif for succinate-metabolizing enzymes.
Fluorine Atom Modulates electronic properties and reactivity, enhances metabolic stability, can be used as a spectroscopic marker (¹⁹F NMR).
Potential for Derivatization The carboxylic acid groups provide handles for attaching fluorophores, quenchers, or other functional groups.

Integration into Advanced Catalytic Systems

The synthesis of enantiomerically pure this compound is crucial for many of its potential applications, particularly in the life sciences, where stereochemistry often dictates biological activity. Advanced catalytic systems are being developed to achieve this with high efficiency and selectivity. Asymmetric catalysis, in particular, is a key area of research. researchgate.net

Recent advancements in catalytic, asymmetric α-fluorination of carboxylic acid derivatives provide a direct route to chiral α-fluorinated compounds. nih.govnih.gov These systems often employ a combination of a chiral catalyst and a fluorinating agent to achieve high enantioselectivity. For example, dual activation strategies involving a chiral nucleophile and a transition metal-based Lewis acid have been shown to be effective for the α-fluorination of acid chlorides. nih.gov Adapting such methodologies to precursors of this compound could enable the large-scale production of either the (R)- or (S)-enantiomer.

Moreover, chiral Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations. rsc.org Chiral phosphoric acids, for instance, can act as dual-function catalysts, serving as both a chiral ligand and a Brønsted acid. rsc.org The development of such binary acid catalytic systems could provide novel and highly effective routes for the enantioselective synthesis of this compound. The ability to precisely control the stereochemistry of this compound through advanced catalysis is a critical step towards unlocking its full potential in various fields.

Novel Applications in Biomaterials and Nanotechnology Research

The unique properties of the carbon-fluorine bond, including its high strength, polarity, and stability, make fluorinated compounds attractive building blocks for the development of advanced materials. While the application of this compound in this area is still in its nascent stages, its potential is significant. The bifunctional nature of this compound, with its two carboxylic acid groups, makes it an ideal monomer for the synthesis of polyesters and polyamides.

The incorporation of this compound into polymer chains could impart novel properties to the resulting biomaterials. For example, the introduction of fluorine can increase the hydrophobicity and thermal stability of a material. This could be advantageous for creating more durable and resistant biomaterials for applications such as medical implants or drug delivery systems. There is precedent for the use of similar fluorinated building blocks in creating new polymers, such as poly(2-fluoro-3-hydroxypropionic acid). researchgate.net

In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles. The carboxylic acid groups can anchor the molecule to the nanoparticle surface, while the fluorinated portion can be used to tune the surface properties, such as its interaction with biological membranes or its self-assembly behavior. The development of fluorinated polymers and nanomaterials derived from this compound represents a promising frontier for materials science research. researchgate.net

Research AreaPotential Application of this compound
Biomaterials As a monomer for the synthesis of fluorinated polyesters and polyamides with enhanced thermal stability, chemical resistance, and specific surface properties.
Nanotechnology As a surface-modifying agent for nanoparticles, enabling control over hydrophobicity, biocompatibility, and self-assembly.
Drug Delivery Incorporation into polymer-based drug delivery systems to modulate drug release profiles and improve the stability of the carrier.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluorosuccinic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves fluorination of succinic acid derivatives (e.g., via electrophilic fluorination or enzyme-mediated catalysis). Reaction temperature, solvent polarity, and catalyst choice (e.g., chiral catalysts for enantioselective synthesis) critically affect stereochemistry. For reproducibility, document exact molar ratios, purification steps (e.g., column chromatography), and characterization data (e.g., 19F^{19}\text{F} NMR for fluorine incorporation) .

Q. How can researchers validate the purity and identity of this compound in experimental settings?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • NMR Spectroscopy : Confirm molecular structure via 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR, comparing chemical shifts to literature values.
  • Chromatography : Use HPLC or GC-MS to assess purity (>95% is standard for biochemical studies).
  • Elemental Analysis : Verify fluorine content matches theoretical values.
    Always include negative controls (e.g., non-fluorinated succinic acid) to rule out contamination .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported fluorination efficiencies of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from differences in fluorinating agents (e.g., Selectfluor vs. DAST) or solvent systems. To address this:

Systematic Replication : Reproduce conflicting studies under identical conditions.

Kinetic Analysis : Compare reaction rates and intermediates using stopped-flow spectroscopy or DFT calculations.

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorination efficiency vs. solvent dielectric constant).
Reference conflicting datasets explicitly and propose mechanistic hypotheses (e.g., solvent-mediated transition states) .

Q. How should researchers design experiments to investigate the metabolic impact of this compound in cellular models?

  • Methodological Answer :

  • Dose-Response Studies : Test concentrations from 1 µM to 10 mM to identify IC50_{50} values.
  • Isotope Tracing : Use 13C^{13}\text{C}-labeled this compound to track incorporation into TCA cycle intermediates via LC-MS.
  • Control Groups : Include succinic acid and fluorinated analogs (e.g., 3-fluorosuccinic acid) to isolate fluorine-specific effects.
  • Statistical Design : Use clustered data analysis (e.g., mixed-effects models) to account for intra-experimental variability .

Q. What computational methods are most robust for predicting the reactivity and stability of this compound in aqueous environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects using explicit water molecules and force fields (e.g., AMBER).
  • Quantum Mechanics (QM) : Calculate pKa values and hydrolysis pathways at the DFT/B3LYP level with a 6-31+G(d,p) basis set.
  • Validation : Compare computational results with experimental kinetics (e.g., pH-dependent degradation rates).
    Highlight limitations, such as approximations in solvent models or electron correlation effects .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in publications?

  • Methodological Answer :

  • Transparent Reporting : Include raw spectral files in supplementary materials.
  • Peak Annotations : Label all resonances in NMR spectra and provide baseline-corrected chromatograms.
  • Comparative Tables : Tabulate chemical shifts from multiple studies, noting instrumentation differences (e.g., 400 MHz vs. 600 MHz NMR).
    Discuss potential sources of variation (e.g., temperature drift during acquisition) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} and Hill coefficients.
  • ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).
  • Survival Analysis : Use Kaplan-Meier curves for longitudinal toxicity studies.
    Justify outlier exclusion criteria and power calculations .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.